molecular formula C13H8F3NO B1338118 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone CAS No. 21221-92-1

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Cat. No. B1338118
CAS RN: 21221-92-1
M. Wt: 251.2 g/mol
InChI Key: KUCXNAXAAXKXGV-UHFFFAOYSA-N
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Description

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (PFMP) is a synthetic compound composed of a pyridine ring, a trifluoromethylphenyl group, and a ketone group. It is a colorless liquid at room temperature and has a wide range of applications in the fields of organic synthesis and medicinal chemistry. PFMP is an important intermediate in the synthesis of many pharmaceuticals, including some anti-cancer drugs, and has been studied extensively in both medicinal and organic chemistry.

Scientific Research Applications

  • Chemical Structure and Synthesis :

    • The chemical structures of compounds similar to Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, such as isomorphous methyl- and chloro-substituted heterocyclic analogs, have been studied, revealing extensive disorder and isomorphism in these structures (Swamy et al., 2013).
    • Synthesis methods for related compounds, such as pyridin-4-yl methanones, have been developed, often involving condensation reactions and focusing on the synthesis of antimicrobial agents (Kumar et al., 2012).
  • Pharmacological Applications :

    • Certain derivatives, like pyrazolines and pyrazole derivatives, have shown promise as antimicrobial and anti-inflammatory agents. These compounds have been synthesized and their efficacy tested, demonstrating significant biological activity (Ravula et al., 2016).
  • Material Science and Spectroscopy :

    • The spectroscopic properties of compounds similar to this compound have been investigated. These studies provide insights into the effects of structure and environmental factors on the electronic absorption and fluorescence properties of these compounds (Al-Ansari, 2016).
  • Crystallography and Molecular Structure :

    • Research on compounds like phenyl(pyridin-2-yl)methanone oxime has contributed to our understanding of their crystal structure and molecular interactions. These studies are essential for the development of new materials and pharmaceuticals (Rodríguez-Mora et al., 2013).
  • Anticancer Potential :

    • Novel pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds, containing various heterocyclic rings,
    have been tested against different cancer cell lines, with some showing higher antitumor activity than standard drugs .
  • Biocatalysis :

    • Biocatalytic methods have been explored for the production of enantiomerically pure compounds like (S)-phenyl(pyridin-2-yl)methanol, demonstrating the potential of using bacterial strains for large-scale production of chiral compounds (Şahin et al., 2019).
  • Antimicrobial and Antimycobacterial Evaluation :

    • Derivatives of pyridin-3-yl-methanones have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showing effectiveness against various bacterial and fungal strains (Narasimhan et al., 2011).
  • Molecular Docking and Theoretical Studies :

    • Theoretical studies, including molecular docking and quantum chemical analysis, have been conducted on related compounds to understand their molecular interactions, electronic properties, and potential as pharmaceutical agents (Sivakumar et al., 2021).
  • Optical Properties and Luminescent Materials :

    • Research on 1,3-diarylated imidazo[1,5-a]
    pyridine derivatives has shown their potential as low-cost emitters with large Stokes' shifts, opening up possibilities in the field of luminescent materials .
  • Synthetic Methods and Chemical Transformations :

    • Innovative synthetic methods have been developed for compounds like pyridine propargylic alcohols, leading to the efficient production of enones and propynones under mild conditions. This research has implications for the synthesis of various heteroaryl compounds (Erenler & Biellmann, 2005).
  • Antioxidant and Antifungal Activity :

    • Studies have also focused on the synthesis of unexpected products from condensation reactions involving pyridine derivatives, which have shown potential antioxidant and antifungal activities (Rusnac et al., 2020).

Mechanism of Action

: Read more : DrugBank : Full article

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone”. It is advisable to refer to the appropriate safety data sheets for detailed information .

Future Directions

The future directions for “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” and its derivatives are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

Biochemical Analysis

Biochemical Properties

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of key signaling proteins, thereby modulating pathways such as the MAPK/ERK pathway. Additionally, this compound can alter the expression levels of certain genes, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. Additionally, it can interact with transcription factors, influencing gene expression. These interactions can lead to changes in the cellular environment, affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound can result in sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to its oxidation and subsequent formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCXNAXAAXKXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245193
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21221-92-1
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21221-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to the method in Intermediate 25: step b using pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol (Intermediate 26: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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